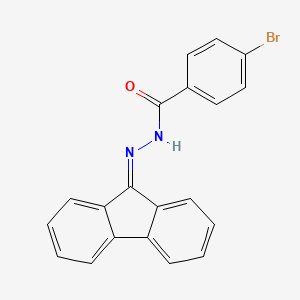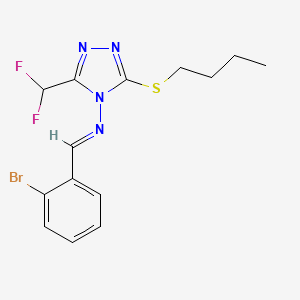
N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine
Descripción general
Descripción
N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine, also known as MPHP, is a psychoactive drug that belongs to the cathinone class of compounds. It is structurally similar to other stimulants such as methamphetamine and cathinone. However, it has a unique chemical structure that makes it distinct from other compounds in its class. MPHP has gained popularity in recent years due to its potent stimulant effects and its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine produces a state of heightened arousal and alertness.
Biochemical and Physiological Effects
N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can be used by the body for energy. N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine also increases the levels of certain hormones, such as cortisol and adrenaline, which are involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine has several advantages for use in laboratory experiments. It is a potent stimulant drug that produces robust effects on the brain and behavior. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine also has several limitations. It is a controlled substance, which means that it can only be used in research settings with appropriate licenses and permits. It is also a potentially dangerous drug that can produce adverse effects in humans and animals if not used properly.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine. One area of interest is the development of new drugs based on the chemical structure of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine. These drugs could have potential therapeutic applications in the treatment of psychiatric disorders. Another area of interest is the investigation of the long-term effects of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine use on the brain and behavior. This could help to better understand the risks associated with the use of stimulant drugs. Finally, research could be conducted to investigate the potential use of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine in the treatment of addiction to other drugs, such as opioids and cocaine.
Conclusion
In conclusion, N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine is a potent stimulant drug that has gained popularity in recent years due to its potential use in scientific research. It has been studied extensively in laboratory experiments and has been found to produce robust effects on the brain and behavior. However, it is a controlled substance that can produce adverse effects if not used properly. Future research could focus on the development of new drugs based on the chemical structure of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine, the investigation of the long-term effects of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine use, and the potential use of N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine in the treatment of addiction to other drugs.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine has been studied extensively in scientific research due to its potential as a stimulant drug. It has been used in studies to investigate the effects of stimulant drugs on the brain and behavior. N,N-diethyl-5-(3-methylphenoxy)-1-pentanamine has also been used in studies to investigate the potential use of stimulant drugs in the treatment of various psychiatric disorders.
Propiedades
IUPAC Name |
N,N-diethyl-5-(3-methylphenoxy)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-17(5-2)12-7-6-8-13-18-16-11-9-10-15(3)14-16/h9-11,14H,4-8,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFCZXOZORARPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(3-methylphenoxy)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4878772.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide](/img/structure/B4878775.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4878778.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4878791.png)
![2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4878797.png)

![2,5-dimethoxy-N'-[1-(2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4878814.png)


![methyl 4-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4878831.png)
![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)
